HDAC-IN-5

描述

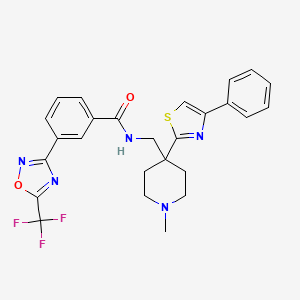

The exact mass of the compound N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide is 527.16028069 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N5O2S/c1-34-12-10-25(11-13-34,24-31-20(15-37-24)17-6-3-2-4-7-17)16-30-22(35)19-9-5-8-18(14-19)21-32-23(36-33-21)26(27,28)29/h2-9,14-15H,10-13,16H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFISAUAZNJOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors

A Note to the Reader: This guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase (HDAC) inhibitors. Initial searches for a specific compound designated "HDAC-IN-5" identified a chemical entity with the CAS number 1314890-51-1 and the chemical name N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide. However, a thorough review of publicly available scientific literature and databases did not yield specific data regarding its inhibitory activity, selectivity, or effects on cellular signaling pathways.

Therefore, this document will focus on the well-established, general principles of HDAC inhibition, using illustrative examples and common experimental protocols relevant to the field of HDAC inhibitor research and drug development. The quantitative data and specific pathways described herein are representative examples for a well-characterized HDAC inhibitor and are not specific to this compound.

Introduction to Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[2] This deacetylation process leads to a more condensed chromatin structure, known as heterochromatin, which restricts the access of transcription factors to DNA, thereby generally leading to transcriptional repression.

There are 18 known human HDACs, which are classified into four classes based on their homology to yeast HDACs:

-

Class I: HDAC1, 2, 3, and 8 are primarily localized to the nucleus.

-

Class IIa: HDAC4, 5, 7, and 9 can shuttle between the nucleus and cytoplasm.

-

Class IIb: HDAC6 and 10 are mainly found in the cytoplasm.

-

Class IV: HDAC11 shares features with both Class I and II HDACs.

-

Class III: The sirtuins (SIRT1-7) are a distinct class of NAD+-dependent deacetylases.

Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1]

Core Mechanism of Action of HDAC Inhibitors

HDAC inhibitors (HDACis) are small molecules that bind to the active site of HDAC enzymes and block their deacetylase activity. The general mechanism of action involves the following key steps:

-

Binding to the Active Site: Most HDACis feature a zinc-binding group that chelates the zinc ion in the catalytic pocket of Class I, II, and IV HDACs, which is essential for their enzymatic activity.

-

Inhibition of Deacetylation: By blocking the active site, HDACis prevent the removal of acetyl groups from histones and other non-histone protein substrates.

-

Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones. This neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.

-

Chromatin Relaxation: The increased histone acetylation results in a more open and transcriptionally active chromatin conformation known as euchromatin.

-

Gene Reactivation: The relaxed chromatin structure allows for the binding of transcription factors and the transcriptional machinery, leading to the reactivation of silenced genes, including tumor suppressor genes.

-

Non-Histone Protein Acetylation: HDACis also increase the acetylation of numerous non-histone proteins, such as transcription factors (e.g., p53, NF-κB) and cytoskeletal proteins (e.g., α-tubulin), modulating their stability, activity, and localization.[3]

The downstream cellular effects of HDAC inhibition are context-dependent and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3]

Quantitative Data Presentation

The following table presents example quantitative data for a well-characterized, hypothetical HDAC inhibitor, "Exemplar-HDACi," to illustrate the format for presenting inhibitory activity and selectivity.

| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |

| IC50 (nM) | 15 | 25 | 10 | 150 | 500 |

| Selectivity | High | High | High | Moderate | Low |

-

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency.

-

Selectivity: A measure of how specifically an inhibitor binds to a particular enzyme isoform compared to others. High selectivity is often desirable to minimize off-target effects.

Detailed Experimental Protocols

The characterization of HDAC inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HDAC Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified recombinant HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

-

Test compound (HDAC inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant HDAC enzyme, and Assay Buffer to a final volume of 50 µL.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 100 µL of the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the ability of an inhibitor to induce histone hyperacetylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound (HDAC inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Quantify the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones and a loading control (total histone or another housekeeping protein).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Analyze the band intensities to determine the relative increase in histone acetylation.

Mandatory Visualizations

Signaling Pathway of a General HDAC Inhibitor

Caption: General signaling pathway of an HDAC inhibitor.

Experimental Workflow for Cellular Histone Acetylation Assay

Caption: Workflow for Western Blot analysis of histone acetylation.

References

Technical Guide on the Histone Deacetylase Inhibitor: HDAC-IN-5 (CAS 1314890-51-1)

Disclaimer: Publicly available scientific literature contains limited specific data regarding the biological activity, experimental protocols, and signaling pathways for HDAC-IN-5. Therefore, this technical guide provides a comprehensive overview based on the well-characterized class of pan-histone deacetylase (HDAC) inhibitors, which are expected to share similar mechanisms of action and experimental considerations.

Introduction

This compound (CAS No. 1314890-51-1) is identified as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[4][5] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[4] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[1] HDAC inhibitors, as a class of therapeutic agents, aim to reverse this aberrant epigenetic state, leading to the re-expression of silenced genes and subsequent anti-tumor effects such as cell cycle arrest, apoptosis, and differentiation.[4][6]

Quantitative Data

The following tables summarize representative quantitative data for a selection of well-characterized pan-HDAC inhibitors. This data is illustrative of the inhibitory profiles and pharmacokinetic properties that would be determined for a compound like this compound.

Table 2.1: In Vitro Inhibitory Activity of Representative Pan-HDAC Inhibitors

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | HDAC10 IC₅₀ (nM) | HDAC11 IC₅₀ (nM) | Reference(s) |

| Pracinostat (SB939) | 40-140 | 40-140 | 40-140 | >1000 | 40-140 | 40-140 | 40-140 | [7] |

| CUDC-101 | 4.4 | - | - | - | - | - | - | [7] |

| Quisinostat | 0.11 | 0.33 | >30 | - | >30 | 0.46 | 0.37 | [7] |

| Tacedinaline (CI994) | 900 | 900 | 1200 | >20000 | >20000 | - | - | [7] |

| Trichostatin A (TSA) | 6 | 38 | - | 8.6 | - | - | - | [8] |

| SAHA (Vorinostat) | 61 | 251 | 19 | - | 827 | - | - | [9] |

| Mocetinostat | 150 | >300 | >300 | No Activity | No Activity | - | >300 | [10] |

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is a representative sample from the cited literature.

Table 2.2: In Vivo Pharmacokinetic Parameters of Representative HDAC Inhibitors

| Compound | Species | Dose & Route | Cmax (µM) | T½ (hours) | AUC (µM·h) | Clearance (L/h/kg) | Reference(s) |

| 6MAQH | Mouse | i.p. | - | 2.2 | 4.97 | 4.05 | [11] |

| 5MABMA | Mouse | i.p. | - | 1.98 | 4.23 | 4.87 | [11] |

| Panobinostat | Human | Oral | Variable | Variable | Variable | Variable | [12] |

| Butyric Acid | Baboon | i.v. | - | Rapid Metabolism | - | - | [13] |

| Valproic Acid | Baboon | i.v. | - | - | - | - | [13] |

| 4-Phenylbutyric Acid | Baboon | i.v. | - | - | - | - | [13] |

Note: Pharmacokinetic parameters are highly dependent on the formulation, dose, and species. Panobinostat, for example, shows a high degree of inter-patient variability.[12]

Signaling Pathways

HDAC inhibitors exert their cellular effects by modulating a variety of signaling pathways. The hyperacetylation of histone and non-histone proteins leads to changes in gene expression and protein function, ultimately affecting cell fate.

p53 Pathway Activation

HDAC inhibitors can activate the p53 tumor suppressor pathway through post-translational modification.[2] Acetylation of p53, a non-histone protein target of HDACs, can stabilize the protein and enhance its transcriptional activity.[1][2] This leads to the upregulation of p53 target genes, such as p21, which is involved in cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[1][2]

Cell Cycle Arrest

A common outcome of HDAC inhibitor treatment is the arrest of the cell cycle, frequently at the G1 or G2/M phase.[3][14] In the G1 phase, HDAC inhibitors can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][14] p21 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting progression into the S phase.[3][14]

Induction of Apoptosis

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][15][16] They can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1] For instance, HDAC inhibitors can upregulate pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[1][17] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Protocols

The following protocols are representative methodologies used to characterize HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is based on the principle of a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.[4][18][19]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).[18]

-

Dilute the recombinant human HDAC enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[20]

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the diluted this compound solution.

-

Add the diluted HDAC enzyme to each well.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot for Histone Acetylation

This protocol is used to assess the target engagement of an HDAC inhibitor by measuring the acetylation levels of its substrates.[21]

-

Cell Treatment and Lysis:

-

Treat cells with this compound for a desired time period.

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (except for the one being studied).

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or an acetylated non-histone protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an antibody against total histone H3 or a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

An increase in the signal for the acetylated protein in treated samples compared to the control indicates HDAC inhibition.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an HDAC inhibitor in an animal model.[5][22]

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

-

Drug Administration:

-

Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.[5]

-

-

Monitoring and Measurement:

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Measure the tumor volume (e.g., using calipers) at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a novel HDAC inhibitor.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]

- 4. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - ProQuest [proquest.com]

- 18. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors

Disclaimer: Initial searches for a specific compound designated "HDAC-IN-5" did not yield any results in the current scientific literature. The following guide provides a comprehensive overview of Histone Deacetylase (HDAC) inhibitors, their mechanisms of action, relevant experimental data for representative compounds, and common methodologies for their evaluation, structured to meet the requirements of researchers, scientists, and drug development professionals.

Introduction to Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3][4] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] HDACs are integral to the regulation of numerous cellular processes, including gene expression, cell cycle progression, differentiation, and apoptosis.[1][5] Dysregulation of HDAC activity is frequently observed in various cancers and other diseases, making them a compelling target for therapeutic intervention.[1][6][7]

HDACs are categorized into four main classes based on their homology to yeast deacetylases:

-

Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus and are involved in cell proliferation and survival.[8][9]

-

Class II: This class is further divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). They can shuttle between the nucleus and cytoplasm and have more tissue-specific roles.[5][8]

-

Class III: Known as sirtuins, these are NAD+-dependent enzymes with distinct mechanisms from other HDAC classes.[8]

-

Class IV: HDAC11 is the sole member of this class and shares features with both Class I and II HDACs.[8]

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors (HDACis) are a class of compounds that interfere with the enzymatic activity of HDACs.[5] By blocking deacetylation, HDACis lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This "open" chromatin allows for the binding of transcription factors and subsequent expression of genes that may have been silenced, such as tumor suppressor genes like p21 and p53.[1][10]

The therapeutic effects of HDACis are not limited to histone hyperacetylation. They also increase the acetylation of various non-histone proteins, including transcription factors, chaperone proteins, and cytoskeletal proteins, thereby modulating their function, stability, and interactions.[1] For example, the acetylation of α-tubulin, a substrate of HDAC6, affects microtubule dynamics.[11] The multifaceted activity of HDACis contributes to their pleiotropic anti-cancer effects, which include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating immune responses.[12][13][14]

Quantitative Data for Representative HDAC Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of several well-characterized HDAC inhibitors against various HDAC isoforms. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference Compound Class |

| Vorinostat (SAHA) | 63.5 | - | - | - | - | Pan-HDACi |

| Compound 23 | 16.1 | - | - | - | - | Pan-HDACi |

| Compound 24 | - | - | - | 10.2 | - | Selective HDACi |

| Secondary Amine 2j | 39-61 | 260-690 | 25-68 | - | 320-620 | Pan-HDACi |

Note: Data is compiled from various sources. "-" indicates data not available in the provided search results.

Experimental Protocols

The evaluation of HDAC inhibitors involves a series of in vitro and in vivo experiments to characterize their activity and therapeutic potential.

In Vitro HDAC Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

Methodology:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) are incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC.

-

The test compound (e.g., a potential HDAC inhibitor) is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess the ability of an HDAC inhibitor to induce histone hyperacetylation in cultured cells.

Methodology:

-

Cancer cell lines (e.g., HeLa, HCT116) are cultured and treated with the HDAC inhibitor at various concentrations for a specific duration (e.g., 24 hours).

-

Cells are harvested, and whole-cell lysates are prepared.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The intensity of the bands is quantified to determine the relative increase in histone acetylation.

Cell Proliferation/Viability Assay

Objective: To evaluate the cytotoxic or cytostatic effects of an HDAC inhibitor on cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the HDAC inhibitor.

-

After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

The GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

General Mechanism of HDAC Inhibitor Action

Caption: Mechanism of HDAC inhibitor action on chromatin.

Experimental Workflow for HDAC Inhibitor Evaluation

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]

- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. | Semantic Scholar [semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in drug discovery and development, particularly in the field of oncology.[1][2] HDACs are a family of enzymes responsible for removing acetyl groups from lysine residues of both histone and non-histone proteins.[3][4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3][5] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[6][7]

HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[1] This results in a more open and transcriptionally active chromatin structure, which can reactivate the expression of silenced tumor suppressor genes.[1][2] Beyond their effects on histones, HDAC inhibitors also induce the acetylation of various non-histone proteins, influencing a wide range of cellular processes including cell cycle progression, apoptosis, and protein stability.[3][8] This guide provides a comprehensive overview of the core aspects of HDAC inhibitors, focusing on their mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action

The primary mechanism of action of HDAC inhibitors involves the direct binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[4] The canonical structure of most HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket of the enzyme, a linker region, and a cap group that interacts with the rim of the active site.

The inhibition of HDACs leads to a cascade of downstream effects:

-

Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, making DNA more accessible for transcription.[3][5]

-

Reactivation of Gene Expression: The open chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, leading to the re-expression of previously silenced genes, including critical tumor suppressor genes like p21 and p53.[3][6]

-

Induction of Cell Cycle Arrest and Apoptosis: Reactivation of tumor suppressor genes can halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.[2][3]

-

Modulation of Non-Histone Protein Activity: HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes. For example, acetylation of α-tubulin, a substrate of HDAC6, can disrupt microtubule dynamics.[9]

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

Caption: General mechanism of action of HDAC inhibitors.

Quantitative Data on HDAC Inhibitors

The potency and selectivity of HDAC inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values against different HDAC isoforms. The following tables summarize the in vitro inhibitory activities of selected HDAC inhibitors from the literature.

Table 1: In Vitro Inhibitory Activity of Compound 5 [10]

| HDAC Isoform | Compound 5 IC50 (μM) | SAHA IC50 (μM) |

| HDAC1 | 22.2 | 0.14 |

| HDAC2 | 27.3 | 0.44 |

| HDAC3 | 7.9 | 0.73 |

| HDAC6 | > 100 | 0.03 |

SAHA (Vorinostat) is an FDA-approved pan-HDAC inhibitor included for reference.

Table 2: In Vitro Inhibitory Activity of Selected Dual Acting HDAC/PDE5 Inhibitors [11]

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |

| 21b | 5980 | > 20000 | 12700 |

| 21e | 118 | 712 | 709 |

| 30f | 2440 | 9830 | 2330 |

| 37 | 66 | 432 | 373 |

Key Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate HDAC inhibitors.

HDAC Enzyme Inhibition Assay

This assay is fundamental for determining the in vitro potency of a compound against specific HDAC isoforms.

Objective: To measure the IC50 value of an inhibitor against a purified recombinant HDAC enzyme.

Materials:

-

Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer (e.g., Tris-based buffer with salts and BSA)

-

Developer solution (e.g., containing Trichostatin A and a protease)

-

Test compound (HDAC inhibitor)

-

96-well microplate (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted test compound to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer solution contains a high concentration of an HDAC inhibitor (like Trichostatin A) to halt the reaction and a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for a typical HDAC enzyme inhibition assay.

Caption: Workflow for an in vitro HDAC enzyme inhibition assay.

Western Blotting for Histone and Tubulin Acetylation

This technique is used to assess the cellular activity of HDAC inhibitors by measuring the acetylation levels of their target proteins within cells.

Objective: To determine if treatment with an HDAC inhibitor leads to an increase in the acetylation of histones (e.g., H3) and non-histone proteins (e.g., α-tubulin) in a cellular context.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Cell culture medium and supplements

-

Test compound (HDAC inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Lyse the cells using lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or total histone H3/α-tubulin.

A study on a compound designated as "compound 5" demonstrated that it selectively induced the acetylation of histone H3 over α-tubulin in MDA-MB-231 cells, suggesting it is a class I selective HDAC inhibitor.[10] Furthermore, it was observed that this compound decreased the expression of HDAC6 in a dose-dependent manner, which could indirectly contribute to increased α-tubulin acetylation.[10]

Conclusion

HDAC inhibitors represent a promising class of therapeutic agents with broad applications, particularly in cancer therapy. Their ability to modulate the epigenetic landscape and influence a multitude of cellular pathways provides a powerful mechanism for combating diseases characterized by aberrant gene expression. The continued development of isoform-selective HDAC inhibitors holds the potential for more targeted therapies with improved efficacy and reduced side effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of a Representative Histone Deacetylase (HDAC) Inhibitor

Disclaimer: Initial searches for a specific molecule designated "HDAC-IN-5" did not yield sufficient public data to create a comprehensive technical guide. Therefore, this document utilizes the well-characterized and FDA-approved Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example to fulfill the core requirements of the user request. The principles, experimental methodologies, and data presentation formats provided herein are broadly applicable to the study of novel HDAC inhibitors.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1] HDAC inhibitors, like Vorinostat, represent a promising class of anti-cancer agents that counteract this effect.[1][3]

Mechanism of Action

Vorinostat is a potent, broad-spectrum or "pan"-HDAC inhibitor, targeting Class I and Class II zinc-dependent HDAC enzymes at nanomolar concentrations.[1][4][5] It does not inhibit Class III HDACs (sirtuins).[4][6] The primary mechanism of action involves the hydroxamic acid moiety of Vorinostat chelating the zinc ion within the catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[7][8]

This inhibition leads to the hyperacetylation of both histone and non-histone proteins.[1][3] The accumulation of acetylated histones results in a more relaxed chromatin structure, which allows for the transcriptional re-activation of silenced genes, including those involved in:

-

Cell Cycle Arrest: Vorinostat induces the expression of cell cycle inhibitors like p21, leading to arrest at the G1/S and/or G2/M phases.[2][9][10]

-

Apoptosis (Programmed Cell Death): It upregulates pro-apoptotic proteins (e.g., Bak, Bax, Bim) and downregulates anti-apoptotic proteins (e.g., Bcl-2), triggering both intrinsic and extrinsic apoptotic pathways.[4][11]

-

Cellular Differentiation: The compound can induce differentiation in various cancer cell lines.[9][10]

Beyond histones, Vorinostat also affects the acetylation status and function of numerous non-histone proteins, including transcription factors (p53, E2F-1), chaperone proteins (Hsp90), and structural proteins (tubulin), further contributing to its anti-tumor effects.[1][4]

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's biological activity is mediated through its influence on multiple critical signaling pathways. Functional analyses have shown that it modifies the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[3] One of the key mechanisms for inducing apoptosis in prostate cancer cells is through the Akt/FOXO3a signaling pathway.[12] Vorinostat treatment leads to a reduction in the phosphorylation of Akt, which in turn decreases the phosphorylation (inactivation) of the pro-apoptotic transcription factor FOXO3a.[12] Dephosphorylated FOXO3a can then translocate to the nucleus and activate the transcription of genes that promote apoptosis.[12]

Quantitative Biological Activity Data

The inhibitory activity of Vorinostat is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. These values can vary depending on the specific HDAC isoform, the cell line tested, and the assay conditions.[11]

| Target | Assay Type | IC50 Value | Reference Cell Line / Condition | Citation(s) |

| Enzymatic | ||||

| HDAC (pan) | Cell-free | ~10 nM | N/A | [9][10][13] |

| HDAC1 | Cell-free | 10 nM | N/A | [6][9] |

| HDAC3 | Cell-free | 20 nM | N/A | [6][9] |

| Cellular | ||||

| MCF-7 | Cell Proliferation | 0.75 µM | Human Breast Cancer | [9][10] |

| SeAx | Cell Viability (MTT) | 0.6 µM | Cutaneous T-Cell Lymphoma | [2] |

| Hut-78 | Cell Viability (MTT) | 0.75 µM | Cutaneous T-Cell Lymphoma | [2] |

| HH | Cell Viability (MTT) | 0.9 µM | Cutaneous T-Cell Lymphoma | [2] |

| MyLa | Cell Viability (MTT) | 4.4 µM | Cutaneous T-Cell Lymphoma | [2] |

| LNCaP, PC-3, TSU-Pr1 | Cell Growth Inhibition | 2.5 - 7.5 µM | Human Prostate Cancer | [9][10] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of an HDAC inhibitor's biological activity. Below are protocols for key in vitro assays.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a deacetylated substrate.

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with an HDAC enzyme source (purified enzyme or nuclear extract).[14] The HDAC removes the acetyl group from the lysine. Subsequently, a developer solution containing trypsin is added, which cleaves the deacetylated substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[15] The fluorescence intensity, measured with an excitation at ~360 nm and emission at ~460 nm, is directly proportional to the HDAC activity.[14][16]

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dilute purified HDAC enzyme or nuclear extract to the desired concentration in Assay Buffer.

-

Prepare a serial dilution of Vorinostat in Assay Buffer (vehicle is typically DMSO).

-

Prepare the Substrate Working Solution (e.g., 1 mM Boc-Lys(Ac)-AMC in Assay Buffer).[14]

-

Prepare the Developer Solution containing trypsin (e.g., 50 mg/mL) and a stop inhibitor like Trichostatin A (TSA) or SAHA itself in Assay Buffer.[14]

-

-

Assay Plate Setup:

-

In a black 96- or 384-well microplate, add the diluted HDAC enzyme.

-

Add the Vorinostat serial dilutions or vehicle control to the respective wells.

-

Include wells for "no enzyme" (blank) and "no inhibitor" (100% activity) controls.

-

-

Reaction:

-

Development and Measurement:

-

Stop the reaction by adding the Developer Solution to each well.[14]

-

Incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each Vorinostat concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation by measuring mitochondrial metabolic activity.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[18] The insoluble formazan is then dissolved using a solubilizing agent (e.g., SDS-HCl or DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically at ~570 nm. The intensity of the color is proportional to the number of metabolically active, viable cells.[19]

Workflow Diagram:

Detailed Protocol:

-

Cell Plating:

-

Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of Vorinostat in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Vorinostat or vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the crystals.[20][21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[19]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blot for Histone Acetylation

This technique is used to detect the level of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) in cells following treatment with an HDAC inhibitor.

Principle: Cells are treated with the HDAC inhibitor, and total protein or nuclear extracts are isolated. Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[22][23] The membrane is incubated with a primary antibody specific for the acetylated histone of interest, followed by a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager, revealing a band corresponding to the protein of interest.[23]

Workflow Diagram:

Detailed Protocol:

-

Sample Preparation:

-

Culture and treat cells with various concentrations of Vorinostat for a defined period.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24][25]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using X-ray film or a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control, such as total Histone H3 or β-actin.[25]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

References

- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]

- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 7. Vorinostat - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. apexbt.com [apexbt.com]

- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]

- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epigentek.com [epigentek.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. chondrex.com [chondrex.com]

- 22. Histone western blot protocol | Abcam [abcam.com]

- 23. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of HDAC-IN-5: A Technical Guide for Researchers

For research use only. Not for use in humans.

Disclaimer: Publicly available information regarding the specific target profile and detailed experimental data for the compound designated as HDAC-IN-5 (CAS No. 1314890-51-1) is limited. The information presented herein is a comprehensive guide based on the general characteristics of Histone Deacetylase (HDAC) inhibitors and established methodologies for their evaluation. While this compound is cited as an HDAC inhibitor in patent literature, specific quantitative data on its activity against various HDAC isoforms is not available in peer-reviewed publications.

Introduction to Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs:

-

Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus.[3]

-

Class II: This class is further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10), which can shuttle between the nucleus and the cytoplasm.[3]

-

Class III: These are the NAD+-dependent sirtuins (SIRT1-7).

-

Class IV: HDAC11 is the sole member of this class.[3]

Given their significant role in regulating gene expression, HDACs have emerged as important therapeutic targets for a range of diseases, particularly cancer.[4]

This compound: An Overview

This compound (CAS No. 1314890-51-1) is a small molecule identified as a histone deacetylase inhibitor.[2] Its chemical formula is C26H24F3N5O2S, and its IUPAC name is N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide. While its development is documented in patent literature, detailed characterization of its target specificity and potency has not been widely published.

Hypothetical Target Profile of an HDAC Inhibitor

The following table represents a typical format for summarizing the inhibitory activity of a hypothetical HDAC inhibitor. Note: The data presented below is for illustrative purposes only and does not represent actual data for this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| Class I | |||

| HDAC1 | 15 | Enzymatic (in vitro) | [Example] |

| HDAC2 | 25 | Enzymatic (in vitro) | [Example] |

| HDAC3 | 30 | Enzymatic (in vitro) | [Example] |

| HDAC8 | 150 | Enzymatic (in vitro) | [Example] |

| Class IIa | |||

| HDAC4 | >10,000 | Enzymatic (in vitro) | [Example] |

| HDAC5 | >10,000 | Enzymatic (in vitro) | [Example] |

| HDAC7 | >10,000 | Enzymatic (in vitro) | [Example] |

| HDAC9 | >10,000 | Enzymatic (in vitro) | [Example] |

| Class IIb | |||

| HDAC6 | 5 | Enzymatic (in vitro) | [Example] |

| HDAC10 | 200 | Enzymatic (in vitro) | [Example] |

| Class IV | |||

| HDAC11 | 500 | Enzymatic (in vitro) | [Example] |

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their biological effects by modulating various signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of HDAC inhibitor activity. Below are representative protocols for key assays.

In Vitro Enzymatic Assay for HDAC Activity

This protocol describes a common fluorometric method for determining the IC50 values of an HDAC inhibitor against specific HDAC isoforms.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Compound Dilution: Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations.

-

Enzyme Incubation: In a 96-well microplate, add the diluted test compound and the HDAC enzyme. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Developing: Stop the reaction and generate a fluorescent signal by adding a developer solution (containing a protease like trypsin that cleaves the deacetylated substrate).

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Histone Acetylation (Western Blot)

This protocol is used to assess the effect of an HDAC inhibitor on the acetylation status of histones within a cellular context.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin) to determine the relative increase in histone acetylation.

Conclusion

This compound is a recognized HDAC inhibitor with a defined chemical structure. However, a detailed public characterization of its target profile and biological effects is currently lacking. The protocols and general principles outlined in this guide provide a framework for researchers to independently evaluate this compound or other novel HDAC inhibitors. Such studies are crucial for understanding their therapeutic potential and advancing the field of epigenetic drug discovery.

References

- 1. CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 2. 美国GlpBio - this compound | Cas# 1314890-51-1 [glpbio.cn]

- 3. epigentek.com [epigentek.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

HDAC-IN-5 effects on histone acetylation

An In-Depth Technical Guide on the Effects of MC1568 on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The HDAC family is divided into four classes, with Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being notable for their tissue-specific expression and their role in cellular differentiation and development.

MC1568 is a potent and selective small molecule inhibitor of Class IIa histone deacetylases.[1] It is widely used as a chemical probe to investigate the biological functions of these enzymes and to explore their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[2][3] This technical guide provides a comprehensive overview of the effects of MC1568 on histone acetylation, detailing its mechanism of action, quantitative data from various studies, and relevant experimental protocols.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of MC1568.

Table 1: Inhibitory Activity of MC1568

| Target | IC50 | Selectivity | Reference |

| Maize HD1-A (Class IIa-like) | 100 nM | 34-fold more selective for HD1-A than HD1-B | [1] |

| Maize HD2 (Class IIa-like) | 22 µM | N/A | [4][5] |

| Class II vs. Class I HDACs | N/A | 176-fold more selective for Class II | [1] |

Table 2: Cellular Effects of MC1568

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| SH-SY5Y | 5 µM | 4 and 24 hours | Increased levels of acetylated Histone H3 (AcH3). | [6] |

| MCF-7 | 20 µM | N/A | Increased accumulation of acetylated H3 and H4 histones, and acetyl-tubulin. | [4] |

| C2C12 | 5 µM | N/A | Arrests myogenesis by stabilizing the HDAC4-HDAC3-MEF2D complex. | [4][7] |

| F9 | 5 or 10 µM | N/A | Blocks endodermal differentiation. | [4] |

| 3T3-L1 | ~10 µM | 8 days | Attenuates PPARγ-induced adipogenesis. | [4] |

| Human Melanoma Cells | N/A | N/A | Suppresses IL-8 expression. | [2] |

Table 3: In Vivo Studies with MC1568

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Mice | 50 mg/kg | Oral | Tissue-selective HDAC inhibition; inhibits HDAC4 and HDAC5 in skeletal muscle and heart. | [1][7] |

| Rats (Parkinson's Model) | 0.5 mg/kg | Intraperitoneal | Partially protected dopaminergic neurons and reduced microglial activation. | [8] |

| Mice (Kidney Injury Model) | 20 mg/kg | Intraperitoneal | Ameliorated proteinuria and podocyte injury. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the effects of MC1568 are provided below.

In Vitro HDAC Activity Assay

This protocol is adapted from a method used to determine the IC50 values of HDAC inhibitors.[4]

Materials:

-

Recombinant HDAC enzyme (e.g., from maize or human)

-

[³H]acetate-prelabeled histones (substrate)

-

MC1568

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Stop Solution (1 M HCl, 0.4 M acetate)

-

Ethyl acetate

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the HDAC enzyme in the assay buffer.

-

Add various concentrations of MC1568 (typically in DMSO, with a final DMSO concentration kept constant across all reactions).

-

Initiate the reaction by adding the [³H]acetate-prelabeled histone substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[4]

-

Stop the reaction by adding the Stop Solution.[4]

-

Extract the released [³H]acetic acid by adding ethyl acetate, vortexing, and centrifuging to separate the phases.[4]

-

Transfer an aliquot of the ethyl acetate (upper phase) to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each MC1568 concentration relative to a DMSO control and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol is a standard method to assess changes in global histone acetylation in cells treated with MC1568.[6]

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

MC1568

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with MC1568 at the desired concentration and for the specified time.

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total histone H3 or a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the investigation of histone acetylation at specific gene promoters.[7]

Materials:

-

Cells treated with MC1568 or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Antibody against acetylated histone H3 (AcH3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

Reagents for DNA purification

-

Primers for qPCR targeting a specific gene promoter (e.g., myogenin)

Procedure:

-

Treat cells with MC1568 or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into smaller fragments (200-1000 bp) by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody against AcH3.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the amount of precipitated DNA at a specific promoter using qPCR with specific primers.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the action of MC1568.

Caption: MC1568 inhibits Class IIa HDACs, leading to the stabilization of the repressive MEF2D-HDAC4/5-HDAC3 complex and subsequent blockage of myogenesis.

Caption: Experimental workflow for evaluating the effects of the HDAC inhibitor MC1568 on histone acetylation and cellular functions.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MC1568 Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral administration of the Class-IIa HDAC inhibitor MC1568 partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Histone Deacetylase Class IIa With MC1568 Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Non-Histone Landscape: A Technical Guide to HDAC Inhibitor Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics, primarily investigated for their role in cancer therapy. Their mechanism of action extends beyond the hyperacetylation of histones, influencing a vast network of non-histone proteins that regulate critical cellular processes. This guide delves into the core of identifying and characterizing these non-histone protein targets, providing a technical framework for researchers in the field.

Due to the limited publicly available information on the specific compound "HDAC-IN-5," this document will utilize the well-characterized and clinically approved pan-HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other HDAC inhibitors, including potentially "this compound."

The Expanding Acetylome: Non-Histone Protein Targets of Vorinostat (SAHA)

HDAC inhibitors, like Vorinostat, induce widespread changes in the acetylation status of numerous proteins beyond histones. These non-histone targets are involved in a multitude of cellular functions, including gene transcription, DNA repair, cell cycle control, and protein stability.[1][2] The identification of these targets is crucial for a comprehensive understanding of the therapeutic effects and potential off-target impacts of these drugs.

Quantitative proteomic studies have been instrumental in mapping the landscape of proteins hyperacetylated upon treatment with HDAC inhibitors.[3] These studies often employ techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) coupled with mass spectrometry to quantify changes in protein acetylation.[3]